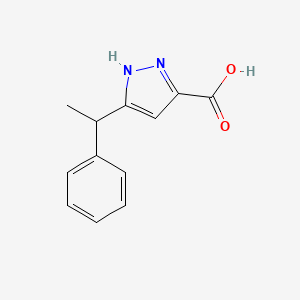

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(9-5-3-2-4-6-9)10-7-11(12(15)16)14-13-10/h2-8H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFUEWIACTWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906318-58-9 | |

| Record name | 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and aluminum chloride as a catalyst. The carboxylic acid group is usually introduced by hydrolysis of the corresponding ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form a phenylacetic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Activity

Recent studies have identified derivatives of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid as potential inhibitors of Factor XIa (FXIa), a key target in anticoagulation therapy. For instance, a series of synthesized derivatives demonstrated significant FXIa inhibitory potency, with one compound showing a Ki value of 90.37 nM. This suggests that these derivatives could lead to the development of new anticoagulant medications with improved efficacy and safety profiles .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. In vitro assays using the DPPH radical scavenging method showed that certain derivatives exhibited high radical scavenging activity, outperforming known antioxidants like ascorbic acid. This positions 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid as a promising candidate for developing antioxidant therapies .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can act as bradykinin B1 receptor antagonists, which are relevant in treating inflammatory diseases. The ability to modulate this receptor pathway suggests that 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid could be beneficial in developing anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions and functional group modifications to enhance biological activity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for drug design. Modifications at various positions on the pyrazole ring have been systematically studied to optimize potency against specific biological targets, such as FXIa and bradykinin receptors .

Data Tables

| Property | Value/Description |

|---|---|

| FXIa Inhibition Ki Value | 90.37 nM (for lead compound) |

| DPPH Scavenging Activity | High (compared to ascorbic acid) |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Bradykinin B1 Receptor Activity | Antagonist potential identified |

Case Studies

-

FXIa Inhibitors Development

A study synthesized a series of 5-(1-phenylethyl)-1H-pyrazole-3-carboxamide derivatives, leading to the identification of a potent FXIa inhibitor. The research detailed the pharmacophore model used for lead discovery, highlighting the importance of structural modifications in enhancing inhibitory activity . -

Antioxidant Evaluation

In another study, various derivatives were screened for antioxidant activity using both DPPH radical scavenging and reducing power assays. Results indicated that certain compounds exhibited superior antioxidant properties compared to standard controls, suggesting their potential use in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance antiviral activity but reduce synthetic yields compared to electron-donating groups (e.g., ethoxy in ).

- Chlorophenyl derivatives exhibit higher melting points, suggesting stronger crystalline packing due to halogen interactions .

Physicochemical Properties

Melting Points and Solubility

- Chlorophenyl derivatives (e.g., 219–221°C ) have higher melting points than alkyl-substituted analogs, attributed to halogen-mediated intermolecular forces.

- The 1-phenylethyl group in the target compound likely reduces solubility compared to smaller substituents (e.g., methyl in ), impacting bioavailability.

Spectroscopic Data

Antiviral Activity

Enzyme Inhibition

- 5-(4-Cyclohexylphenyl) ester : Inhibits membrane-bound pyrophosphatases, critical for pathogen energy metabolism .

- Covalent inhibitors : Derivatives like (E)-5-(2-ethoxyphenyl)-N-(3-(isopropylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (25b) target viral proteases via β-amidomethyl vinyl sulfone motifs .

Antitumor Potential

- 1,5-Diarylpyrazole carboxamides : Exhibit antitumor activity by modulating kinase pathways, with substituent bulkiness influencing efficacy .

Biological Activity

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The biological activity of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid has been investigated in various studies, highlighting its potential as an anti-inflammatory, anticancer, and anticoagulant agent. The compound's structure allows for interactions with multiple biological targets, making it a versatile scaffold in drug design.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in inflammation. For instance, studies have shown that certain pyrazole compounds can inhibit the phosphorylation of p38 MAPK and ERK1/2 in human endothelial cells, which are critical mediators of inflammatory responses . The inhibition of these pathways suggests that 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid may reduce inflammatory processes.

Anticancer Properties

The anticancer potential of this compound has been explored through its effects on various cancer cell lines. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) models . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against these tumor cells.

Anticoagulant Activity

5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid has also been identified as a lead compound for developing inhibitors targeting factor XIa (FXIa), a crucial component in the coagulation cascade. It has shown promising inhibitory potency with a Ki value of 90.37 nM, indicating its potential as an anticoagulant agent .

Structure-Activity Relationships (SAR)

The effectiveness of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is influenced by its chemical structure. Key findings from SAR studies include:

- Substituents : The presence and position of substituents on the pyrazole ring significantly affect biological activity. For example, carboxylic acid groups at specific positions enhance the inhibitory effects on platelet aggregation and other cellular activities .

- Derivatives : Various derivatives of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid have been synthesized to optimize their pharmacological profiles. Compounds with additional functional groups have demonstrated improved potency against specific targets such as FXIa and cancer cell lines .

Inhibition of Platelet Aggregation

A study evaluated the effects of several pyrazole derivatives on human platelet aggregation, revealing that compounds similar to 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid exhibited significant inhibitory activity with IC50 values below 100 μM . This finding underscores the compound's potential as an antiaggregating agent.

Antiproliferative Effects

In vitro tests have shown that 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid derivatives can effectively inhibit the growth of various tumor cell lines. For instance, one derivative demonstrated a notable decrease in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid and its derivatives?

- Methodology : Utilize multi-step protocols involving cyclocondensation of hydrazines with β-keto esters or acrylates. For example, introduce the 1-phenylethyl group via alkylation or nucleophilic substitution at the N1 position of the pyrazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high yields (>75%) and purity (≥95%) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and optimize substituent positions to avoid steric hindrance during cyclization .

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

- Methodology :

- NMR : Confirm regiochemistry via -NMR (e.g., pyrazole protons at δ 6.2–7.1 ppm) and -NMR (carboxylic acid carbonyl at ~170 ppm) .

- IR : Detect carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1680 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 257.1 for the parent compound) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Enzyme Inhibition : Test against xanthine oxidase (IC) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., uric acid formation at 290 nm) .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr exposure, IC calculation via nonlinear regression) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .

- Target Selectivity Profiling : Use radioligand binding assays (e.g., GPCR panels) to identify off-target effects. For example, cross-test against CB1 cannabinoid or angiotensin II receptors to explain conflicting results in cardiovascular vs. neurological models .

Q. What computational approaches optimize selectivity for therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., docking into CB1 receptor’s orthosteric site). Prioritize derivatives with hydrogen bonds to Ser383 or hydrophobic contacts with Leu387 .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C5 enhance COX-2 inhibition) using MLR or PLS regression on datasets of IC values .

Q. How can metabolic stability and pharmacokinetics be improved?

- Methodology :

- Prodrug Design : Synthesize ethyl ester or amide prodrugs to enhance oral bioavailability. Hydrolyze in simulated intestinal fluid (pH 6.8, 37°C) to assess conversion rates .

- Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL, NADPH) to measure half-life (t) and intrinsic clearance (CL) .

Q. What strategies address low aqueous solubility in formulation studies?

- Methodology :

- Salt Formation : Co-crystallize with tris(hydroxymethyl)aminomethane (TRIS) or lysine to improve solubility (>5 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-solvent evaporation. Characterize release kinetics in vitro (PBS, 37°C) .

Q. How can structural analogs be designed to mitigate off-target neurotoxicity?

- Methodology :

- Scaffold Hopping : Replace the pyrazole core with isoxazole or triazole rings while retaining the 1-phenylethyl group. Compare neurotoxicity in primary neuron cultures (LDH release assays) .

- Stereochemical Optimization : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) and test for differential effects on GABA receptors .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.